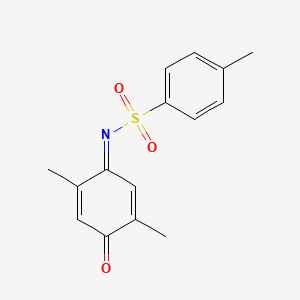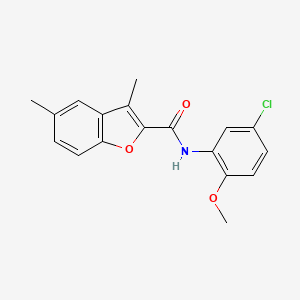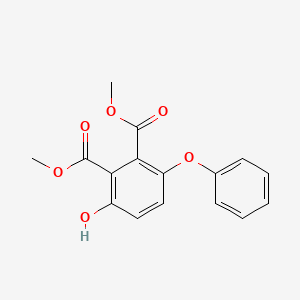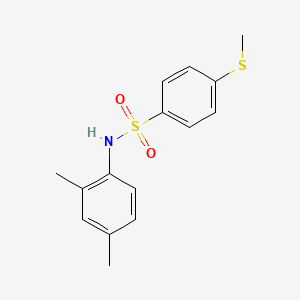![molecular formula C11H11Cl3N2OS B5783200 N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide](/img/structure/B5783200.png)
N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}butanamide, commonly known as TCB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TCB has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mecanismo De Acción
The mechanism of action of TCB is not fully understood, but it is believed to act as an inhibitor of certain ion channels, particularly those involved in the transport of calcium ions. By blocking these channels, TCB can affect a range of physiological processes, including muscle contraction, neurotransmitter release, and gene expression.
Biochemical and Physiological Effects:
TCB has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in drug metabolism, which can lead to changes in the pharmacokinetics of other drugs. TCB has also been found to induce apoptosis, or programmed cell death, in certain types of cancer cells. Additionally, TCB has been shown to affect the release of neurotransmitters, which can have implications for the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of TCB as a research tool is its specificity. Because it targets specific ion channels and enzymes, it can be used to investigate the role of these proteins in various biological processes. However, TCB also has some limitations. For example, it can be difficult to control the concentration of TCB in experiments, and it can be toxic to cells at high concentrations.
Direcciones Futuras
There are several areas of research where TCB may have potential future applications. One area is the study of ion channels and their role in various physiological processes. TCB may also have potential applications in the development of new cancer therapies, particularly for the treatment of tumors that are resistant to conventional chemotherapy. Additionally, TCB may be useful in the study of oxidative stress and its role in various diseases, including neurodegenerative disorders. Further research is needed to fully understand the potential applications of TCB in these and other areas.
In conclusion, TCB is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. The synthesis method is well-established, and TCB has been used extensively in scientific research. While there are some limitations to its use, TCB has potential future applications in several areas of research.
Métodos De Síntesis
TCB can be synthesized through a multi-step process that involves the reaction of 2,4,5-trichloroaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. The dithiocarbamate is then reacted with butanoyl chloride to produce TCB. The synthesis method has been well-established and is widely used in research laboratories.
Aplicaciones Científicas De Investigación
TCB has been used extensively in scientific research as a tool for investigating various biological processes. It has been found to be particularly useful in the study of ion channels, which play a critical role in many physiological processes. TCB has also been used to study the effects of oxidative stress on cells, as well as the role of certain enzymes in the metabolism of drugs and other compounds.
Propiedades
IUPAC Name |
N-[(2,4,5-trichlorophenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3N2OS/c1-2-3-10(17)16-11(18)15-9-5-7(13)6(12)4-8(9)14/h4-5H,2-3H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSZCFRWMYBURQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![ethyl 4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5783143.png)
![N-(4-{[(2-phenylethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5783145.png)
![1-[(3-bromo-4-methoxyphenyl)carbonothioyl]pyrrolidine](/img/structure/B5783154.png)
![3-ethoxy-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5783164.png)


![3-(4-bromophenyl)-N-[2-(1-cyclohexen-1-yl)ethyl]acrylamide](/img/structure/B5783193.png)


![methyl 2-[(3-fluorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5783232.png)